2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxylic acid
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Overview
Description
2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and additive-free reaction . This method is eco-friendly and results in good-to-excellent yields.
Industrial Production Methods
Industrial production methods for this compound often involve scalable reactions that can be performed under controlled conditions. For example, the reaction of 2-chloropyrazine with hydrazine hydrate in ethanol, followed by cyclization and purification steps, is one such method .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be performed using common oxidizing agents.
Reduction: Reduction reactions typically involve the use of hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions are common, especially at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole ring structure but differ in their substitution patterns.
Triazolopyrazines: A broader class that includes various derivatives with different substituents.
Uniqueness
2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H10N4O2 |
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Molecular Weight |
182.18 g/mol |
IUPAC Name |
2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxylic acid |
InChI |
InChI=1S/C7H10N4O2/c1-4-9-6-2-8-5(7(12)13)3-11(6)10-4/h5,8H,2-3H2,1H3,(H,12,13) |
InChI Key |
GZSBYJYYVVKEPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2CC(NCC2=N1)C(=O)O |
Origin of Product |
United States |
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